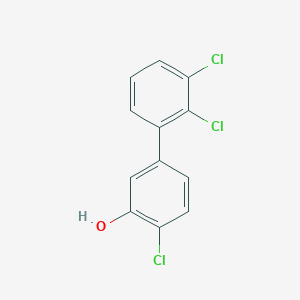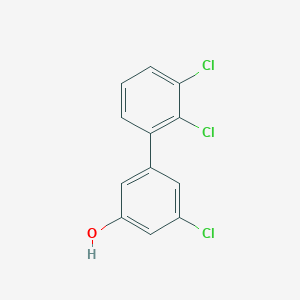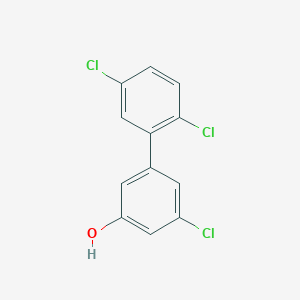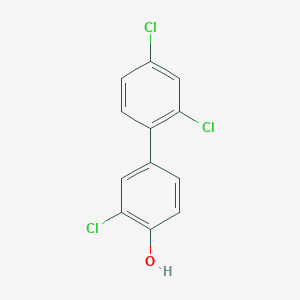
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of approximately 220°C and is soluble in water and organic solvents. 3C5DCPP is used in a variety of scientific applications, including synthesis, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% are not fully understood. However, it has been found to be an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and stability. Additionally, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can be used in a variety of applications, including biochemistry, physiology, and drug metabolism studies. The main limitation of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is its potential toxicity. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
Orientations Futures
The potential future directions for 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% research include further studies of its biochemical and physiological effects, development of new synthesis methods, and evaluation of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% and its potential toxicity is needed in order to fully understand its effects and potential uses.
Méthodes De Synthèse
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is synthesized through a Friedel-Crafts alkylation reaction between 3-chloro-4-hydroxybenzaldehyde and chloro-3,4-dichlorobenzene. This reaction is conducted in the presence of an aluminum chloride catalyst in an anhydrous solvent such as acetic acid, ethyl acetate, or dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been studied for its potential applications in various scientific fields. In biochemistry, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a substrate for the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In physiology, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and tissues. It has also been used to study the regulation of gene expression and protein synthesis in cells. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a model compound in the study of drug metabolism and toxicity.
Propriétés
IUPAC Name |
3-chloro-5-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSAFJIAMLEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686100 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261961-24-3 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)